molecular formula C17H21N3O3S B2879094 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034387-91-0

3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2879094
CAS No.: 2034387-91-0
M. Wt: 347.43
InChI Key: UQDZITLCDWTRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has focused on synthesizing and characterizing structurally similar compounds, examining their stability, and optimizing synthesis methods. For instance, the synthesis of racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involved spectral, thermal characterization, and X-ray diffraction studies to confirm its structure, with comparisons to Density Functional Theory (DFT) calculations to understand its molecular geometry and electronic properties (Prasad et al., 2018).

Biological Activities

A key area of interest is the biological activity of these compounds, including their hypoglycemic potential. For example, imidazopyridine thiazolidine-2,4-diones, which represent a structurally similar group, were designed, synthesized, and evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity. This includes compounds that have shown significant activity in clinical settings, underscoring the therapeutic potential of these molecules (Oguchi et al., 2000).

Antimicrobial and Anticancer Applications

Further investigations have delved into the antimicrobial and anticancer activities of these compounds. For instance, selenium-containing dispiro indolinones, which include elements structurally reminiscent of the compound , demonstrated cytotoxic activity against cancer cell lines, offering insights into the potential use of these compounds in cancer therapy (Novotortsev et al., 2021).

Molecular Docking Studies

Molecular docking studies have been conducted on chromeno[4,3-b]pyridine derivatives for their anticancer activities, highlighting the importance of computational methods in understanding the interaction between these compounds and biological targets, which could be relevant for the development of new therapeutic agents (Ghani et al., 2022).

Properties

IUPAC Name

3-[1-[3-(4-methylsulfanylphenyl)propanoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-24-14-5-2-12(3-6-14)4-7-15(21)19-9-8-13(11-19)20-16(22)10-18-17(20)23/h2-3,5-6,13H,4,7-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDZITLCDWTRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.